4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester

説明

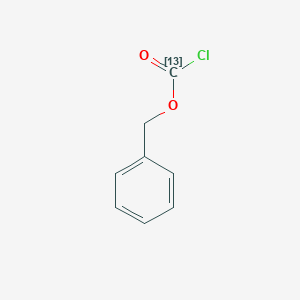

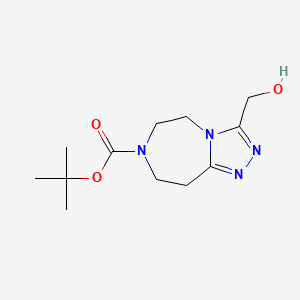

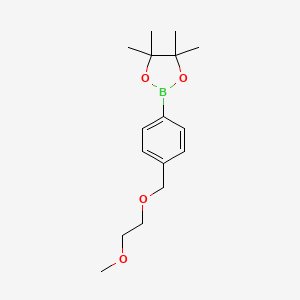

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula C15H23BBrNO2 . It is a valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane . The InChI code is 1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is 340.07 . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis of Ortho-Functionalized Arylboronic Acids and Benzoxaboroles

The esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA) leads to the formation of 2-(2'-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, which upon undergoing Br/Li exchange facilitates the synthesis of various ortho-functionalized arylboronic acids. This method provides a convenient pathway to 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, highlighting a significant contribution to organic synthesis and the exploration of compounds with potential applications in medicinal chemistry and materials science Dąbrowski, Kurach, Luliński, & Serwatowski, 2007.

Cross-Coupling Reactions for Alkadienoates Synthesis

The palladium-catalyzed cross-coupling of 1-alkenylboronates with 3-Bromo-2-alkenoates, including 4-bromocoumarin, offers a stereoselective synthesis of conjugated 2,4-Alkadienoates. This approach demonstrates the versatility of boron-containing compounds in facilitating cross-coupling reactions, providing access to complex molecular architectures that are valuable in the development of organic materials and pharmaceuticals Yanagi, Oh-e, Miyaura, & Suzuki, 1989.

Oxidative Bromination and Bromocyclization

A vanadium(V)-catalyzed oxidative bromination technique offers a mild and neutral condition process for the bromocyclization of acid-labile alkenols and alkenes. This method allows for the preservation of acetal- or ester-protecting groups, contributing to synthetic strategies that improve the efficiency and selectivity of bromination reactions in organic synthesis Brücher & Hartung, 2011.

Phosphorescence Properties of Arylboronic Esters

Interestingly, simple arylboronic esters, presumably similar in functional behavior to 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, have been discovered to exhibit phosphorescence in the solid state at room temperature. This finding could revolutionize the development of organic phosphorescent materials, opening new pathways for the design of optical and electronic devices without the need for heavy atoms Shoji et al., 2017.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

作用機序

Target of Action

The primary target of the compound 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the oxidative addition process, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The molecular and cellular effects of the action of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester are primarily seen in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction .

特性

IUPAC Name |

2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXHNZZPLINMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)

![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)

![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)

![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)